Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate
CAS No.: 113046-72-3
Cat. No.: VC21121484
Molecular Formula: C14H11F2NO3S
Molecular Weight: 311.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113046-72-3 |
|---|---|
| Molecular Formula | C14H11F2NO3S |
| Molecular Weight | 311.31 g/mol |
| IUPAC Name | ethyl 6,7-difluoro-1-methyl-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C14H11F2NO3S/c1-3-20-14(19)11-12(18)7-4-8(15)9(16)5-10(7)17-6(2)21-13(11)17/h4-6H,3H2,1-2H3 |
| Standard InChI Key | UUJUEXKIHKGFTH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)F |
| Canonical SMILES | CCOC(=O)C1=C2N(C(S2)C)C3=CC(=C(C=C3C1=O)F)F |
Introduction
Chemical Identity and Properties
Nomenclature and Identification
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate is a complex organic compound with several alternative names in chemical databases and scientific literature. The compound is registered under CAS number 113046-72-3, which serves as its unique identifier in chemical databases worldwide . This heterocyclic compound has several synonyms in the scientific literature, including "PL-9" and "PRULIFLOXACIN INTERMEDIATE," indicating its primary application in pharmaceutical synthesis .
The systematic IUPAC nomenclature reflects its complex structure, with the name breaking down the various components of this heterocyclic compound. The name identifies the presence of a thiazeto ring system fused with a quinoline nucleus, along with substituents including fluorine atoms, a methyl group, and an ethyl carboxylate functionality .
Structural Characteristics and Physicochemical Properties
The molecular formula of the compound is C14H11F2NO3S, corresponding to a molecular weight of 311.3 g/mol . The structure features a quinoline scaffold with a fused thiazeto ring, creating the [3,2-a] ring junction that is characteristic of this class of compounds. The molecule contains two fluorine atoms at positions 6 and 7 of the quinoline ring, providing important electronic and steric properties that influence its chemical reactivity and biological activity.
The compound contains several key functional groups:
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A carbonyl group at position 4 (the oxo component)
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Two fluorine atoms at positions 6 and 7
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A methyl substituent at position 1
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An ethyl carboxylate group at position 3
These structural features contribute to the compound's physical properties and chemical reactivity, making it suitable for specific chemical transformations in pharmaceutical synthesis pathways.
Synthesis and Manufacturing
Industrial Production Considerations
| Supplier | Product Number | Purity | Package Size | Price (USD) | Last Updated |
|---|---|---|---|---|---|
| TRC | D445985 | Not specified | 2.5g | $165 | 2021-12-16 |
| Matrix Scientific | 093123 | 95+% | 250mg | $515 | 2021-12-16 |
| Matrix Scientific | 093123 | 95+% | 1g | $1143 | 2021-12-16 |
| AK Scientific | I875 | Not specified | 10g | $783 | 2021-12-16 |
| American Custom Chemicals | HCH0013654 | 95.00% | 2.5G | $880 | 2021-12-16 |
This price information indicates a significant range in cost depending on quantity and supplier, with prices varying from approximately $66 per gram (TRC) to over $2,000 per gram for smaller quantities .
Applications and Market Demand
The primary application of Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate is as an intermediate in the synthesis of prulifloxacin, a fluoroquinolone antibiotic used for treating bacterial infections . This connection to pharmaceutical manufacturing suggests that the market demand for this compound is directly tied to the production volume of prulifloxacin and potentially other related antibiotics.
The compound is classified under various categories including "Pharmaceutical Intermediates," "Heterocycles series," and "Sulfur & Selenium Compounds," indicating its specialized nature in organic synthesis and pharmaceutical applications . The market for such specialized pharmaceutical intermediates is typically driven by demand for the final drug products and can be influenced by factors such as patent status, regulatory approvals, and therapeutic trends in antibacterial treatments.
Role in Pharmaceutical Synthesis
Prulifloxacin Production Pathway
Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate plays a crucial role as an intermediate in the synthesis of prulifloxacin, a fluoroquinolone antibiotic. The patent information reveals a specific synthetic pathway where this compound undergoes transformation to form novel intermediates that eventually lead to prulifloxacin .
The synthetic procedure described in the patent involves:
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Formation of a boron-containing intermediate by reacting the ethyl ester with acetic anhydride, acetic acid, and boric acid
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Subsequent nucleophilic aromatic substitution with piperazine to introduce the piperazinyl group at position 7, replacing one of the fluorine atoms
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Further transformations to yield prulifloxacin (6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H-1,3-thiazeto[3,2-a]quinoline-3-carboxylic acid)
The process described in the patent aims to solve problems related to purification difficulties, commercialization challenges, and yield optimization in the synthesis of prulifloxacin . This indicates that the development of efficient synthetic routes using this intermediate has been an area of active research in pharmaceutical chemistry.
Chemical Reactivity and Transformations
Nucleophilic Aromatic Substitution Reactions
One of the key reactions that Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro- thiazeto[3,2-a]quinoline-3-carboxylate undergoes is nucleophilic aromatic substitution, particularly at the C-7 position where one of the fluorine atoms is replaced by the piperazine group during prulifloxacin synthesis . The presence of electron-withdrawing groups on the aromatic ring, including the fluorine atoms and the carbonyl group, activates the ring toward nucleophilic attack, making this transformation possible under appropriate conditions.
The patent describes the reaction conditions for this transformation, which involves:
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Formation of a boron-containing intermediate that likely activates the quinoline system
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Reaction with piperazine in a mixture of acetonitrile and dimethylsulfoxide at specific temperatures
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Selective substitution at the 7-position, leaving the fluorine at position 6 intact
This selective reactivity demonstrates the influence of electronic factors in directing the regioselectivity of nucleophilic aromatic substitution reactions.
Ester Hydrolysis and Derivatization
Another important transformation involves the ethyl ester group, which can undergo hydrolysis to form the corresponding carboxylic acid. The patent mentions the use of 6,7-difluoro-1-methyl-4-oxo-4H- thiazeto[3,2-a]quinoline-3-carboxylic acid in a similar reaction sequence, indicating that both the ester and the free acid forms are valuable intermediates in prulifloxacin synthesis .
The carboxylate functionality provides opportunities for further derivatization, which may be exploited in the development of structurally related compounds with potentially different biological activities or improved pharmacokinetic properties.
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